molecular formula C14H16N2O2 B4645959 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide

5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide

Cat. No. B4645959
M. Wt: 244.29 g/mol
InChI Key: XKCUKTHUIMQRDV-UHFFFAOYSA-N
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Description

5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide, also known as AFQ056, is a potent and selective inhibitor of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.

Mechanism of Action

5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G protein-coupled receptor family. This receptor is widely distributed throughout the brain and is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide reduces the excessive signaling that is thought to underlie the symptoms of Fragile X syndrome and other neurological disorders.
Biochemical and Physiological Effects:
5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and anxiety-like behavior, 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide has been shown to reduce hyperactivity and improve social behavior in Fragile X syndrome models. It has also been shown to reduce dyskinesia in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide for lab experiments is its high selectivity for mGluR5, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several areas of future research that could help to further elucidate the potential therapeutic applications of 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide. One area of interest is in addiction, where mGluR5 has been implicated in the development of drug-seeking behavior. Another area of interest is in neurodegenerative diseases such as Alzheimer's and Huntington's, where mGluR5 has been shown to play a role in synaptic dysfunction and neuronal death. Finally, further studies are needed to determine the long-term safety and efficacy of 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide in humans, and to identify potential side effects or drug interactions that could limit its clinical use.

Scientific Research Applications

5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising areas of research is in Fragile X syndrome, a genetic disorder characterized by intellectual disability, behavioral problems, and social anxiety. 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome.

properties

IUPAC Name

5-methyl-N-[1-(4-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)11(3)15-14(17)13-8-10(2)18-16-13/h4-8,11H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUKTHUIMQRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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